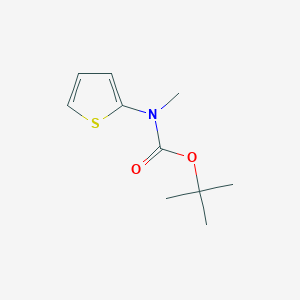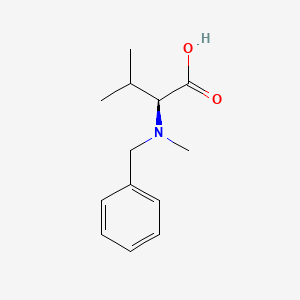
Tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C₁₁H₂₀INO₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and the iodine atom attached to the piperidine ring confer unique chemical properties to this compound, making it valuable in various chemical synthesis and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate typically involves the iodination of a piperidine derivative. One common method includes the following steps:
Starting Material: The synthesis begins with 3-methylpiperidine.
Protection: The nitrogen atom in the piperidine ring is protected using a tert-butyl group to form tert-butyl 3-methylpiperidine-1-carboxylate.
Iodination: The protected piperidine derivative is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to introduce the iodine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups in the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted piperidine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Yields the corresponding carboxylic acid and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: Tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its piperidine core.
Industry:
Material Science: It is used in the development of novel materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate depends on its application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form desired products. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which are determined by the structure of the final synthesized compounds.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-chloro-3-methylpiperidine-1-carboxylate
- Tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate
- Tert-butyl 4-fluoro-3-methylpiperidine-1-carboxylate
Comparison:
- Reactivity: The iodine atom in tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate is more reactive in nucleophilic substitution reactions compared to chlorine, bromine, or fluorine due to its larger atomic size and lower bond dissociation energy.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific choice depends on the desired reactivity and the nature of the final product.
Conclusion
This compound is a versatile compound with significant applications in chemical synthesis, biology, medicine, and industry Its unique chemical properties, particularly the presence of the iodine atom, make it a valuable intermediate in the development of complex organic molecules
Eigenschaften
IUPAC Name |
tert-butyl 4-iodo-3-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHXNBIVRLYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1I)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-tert-Butyl 4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B7981555.png)
![1-oxa-9-azaspiro[4.5]decane;oxalic acid](/img/structure/B7981575.png)




![(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B7981597.png)


![6'-Fluoro-[3,3'-bipyridine]-6-carboxylic acid](/img/structure/B7981624.png)
![2,4-Dichloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7981627.png)
